Methyl 6-(bromomethyl)picolinate
Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl 6-(bromomethyl)picolinate” is C8H8BrNO2 . Its molecular weight is 230.06 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.5±0.1 g/cm³, a boiling point of 314.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.8±0.3 cm³ .Scientific Research Applications
1. Catalysis and Organic Synthesis
- Borane-trimethylamine complexes have been explored as reducing agents for methylation using CO2, with 6-amino-2-picoline acting as a catalyst (Zhang, Zhang, & Gao, 2021).
- Methyl 6-bromopicolinate plays a role in the synthesis of phenylethynyl picolinic acid, a precursor for the preparation of thermally reactive monomers (Wang et al., 2006).
2. Catalytic Oxidation Studies
- Investigations into the oxidation of picolines have been conducted, exploring how substituents like methyl groups affect oxidation reactions (Takehira et al., 2004).
3. Medicinal Chemistry and Drug Development
- Studies on the synthesis of CJ-14877, a methyl picolinate alkaloid, highlight the potential of methyl picolinates in drug synthesis (Aoyagi et al., 2009).
- Research on the development of insulinomimetic zinc(II) picolinate complexes for potential diabetes treatment indicates the medicinal application of picolinates (Yoshikawa et al., 2002).
4. Material Science and Polymer Chemistry
- Picolinic acid-based ligands, including derivatives like methyl picolinate, have been synthesized for coordination chemistry applications, impacting material science and polymer chemistry (Comba et al., 2016).
Safety and Hazards
“Methyl 6-(bromomethyl)picolinate” is classified as dangerous, with hazard statements H302+H312+H332-H314 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It must be handled with care and proper protective equipment due to its potential health hazards .
Mechanism of Action
Mode of Action
The bromomethyl group in the compound can potentially undergo nucleophilic substitution reactions with biological nucleophiles, such as the side chains of certain amino acids in proteins or the bases in nucleic acids. This can lead to the formation of covalent bonds, thereby modifying the target molecules .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 6-(bromomethyl)picolinate. For example, the rate of nucleophilic substitution reactions could be influenced by the pH of the environment .
Properties
IUPAC Name |
methyl 6-(bromomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLACFRFEBEMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614357 | |
Record name | Methyl 6-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146462-25-1 | |
Record name | Methyl 6-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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